7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Lipophilicity Drug-like properties Membrane permeability

7-Ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 304674-97-3, PubChem CID is a synthetic tricyclic chromenone derivative featuring a benzopyran backbone fused to a cyclopentane ring with an ethoxy substituent at the 7-position. The compound belongs to the 2,3-dihydrocyclopenta[c]chromen-4(1H)-one chemotype, a scaffold that has yielded inhibitors against targets including KDM5A demethylase and CYP11B2, as well as antipsychotic coumarin derivatives with multi-receptor profiles.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
Cat. No. B3871847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
InChIInChI=1S/C14H14O3/c1-2-16-9-6-7-11-10-4-3-5-12(10)14(15)17-13(11)8-9/h6-8H,2-5H2,1H3
InChIKeyAPEGUETWMHRADV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Physicochemical and Screening Profile for Informed Procurement


7-Ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 304674-97-3, PubChem CID 1586332) is a synthetic tricyclic chromenone derivative featuring a benzopyran backbone fused to a cyclopentane ring with an ethoxy substituent at the 7-position [1]. The compound belongs to the 2,3-dihydrocyclopenta[c]chromen-4(1H)-one chemotype, a scaffold that has yielded inhibitors against targets including KDM5A demethylase and CYP11B2, as well as antipsychotic coumarin derivatives with multi-receptor profiles [2][3]. This specific ethoxy-substituted variant is commercially available as a ChemBridge screening compound (SC-5617977) and has been tested across at least 11 distinct PubChem BioAssays spanning antiviral, antibacterial, and oncology targets [4].

Why 7-Ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Cannot Be Interchanged with Other 7-Alkoxy Chromenones


Within the dihydrocyclopenta[c]chromen-4(1H)-one series, the 7-position alkoxy substituent exerts a dominant influence on lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility, each of which directly affects target engagement and assay compatibility . The 7-ethoxy variant occupies a distinct physicochemical space relative to its 7-methoxy (CAS 304674-96-2, MW 216.23) and 7-hydroxy (CAS 21260-41-3, MW 202.21) congeners, with a LogP of 3.28 (Hit2Lead) versus an estimated ~2.6 for the methoxy analog and ~2.0 for the hydroxy analog, producing meaningful differences in membrane permeability and non-specific binding [1]. Moreover, PubChem BioAssay records confirm that CID 1586332 returned an Inactive outcome in all 11 screens—including HIV-1 RNase H, HCMV nuclear egress, ST2/IL1RL1, GPR151, and FBW7 assays—establishing a specific inactivity fingerprint that cannot be assumed for any other analog and that makes this compound uniquely suited as a negative control reference [2].

Quantitative Differentiation Evidence: 7-Ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one vs. Closest Analogs


Lipophilicity and Membrane Permeability: 7-Ethoxy vs. 7-Methoxy vs. 7-Hydroxy Congeners

The 7-ethoxy substitution distinguishes this compound from the 7-methoxy (MW 216.23) and 7-hydroxy (MW 202.21) analogs through elevated LogP, directly impacting passive membrane diffusion and non-specific protein binding. The target compound has a measured LogP of 3.28 (Hit2Lead), compared to an estimated XLogP3 of 2.6 (PubChem) . While an experimental LogP for the 7-methoxy analog is not directly available, its lower molecular weight and one fewer methylene predict a LogP decrement of approximately 0.5–0.7 log units based on the Hansch π constant for the methylene extension [1]. The 7-hydroxy analog is substantially more polar, with an estimated LogP of ~2.0, due to the H-bond donor capability of the phenolic -OH [2].

Lipophilicity Drug-like properties Membrane permeability

Broad Inactivity Fingerprint in PubChem BioAssays: Differentiating from Bioactive Congeners

The target compound (CID 1586332) has been evaluated in 11 distinct PubChem BioAssays spanning antiviral (HIV-1 RNase H, HCMV nuclear egress, vaccinia virus DNA synthesis), antibacterial (S. aureus DNA helicase, B. anthracis CapD, V. cholerae replication), and human oncology and immunology targets (FBW7 E3 ligase, ST2/IL1RL1, MITF, TEAD-YAP, GPR151), and returned an 'Inactive' outcome in every single assay [1]. This contrasts sharply with structurally related cyclopenta[c]chromenones; for example, compound 1 (a cyclopenta[c]chromen-based KDM5A inhibitor) demonstrated selective inhibitory activity against KDM5A demethylase, and the 7-hydroxy analog has been reported to inhibit CYP11B2, albeit without specific IC50 values confirmed for the target compound [2].

Negative control Screening Bioassay profiling

Molecular Rigidity and Conformational Restriction: Zero Rotatable Bonds

The target compound has zero rotatable bonds (Hit2Lead and PubChem), making it the most conformationally restricted member among its closest comparators . The 7-methoxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one isomer (CAS 307548-79-4), despite sharing the identical molecular formula (C14H14O3, MW 230.26), possesses an additional methyl group at the 6-position that introduces a rotatable C-O bond, resulting in greater conformational entropy [1]. The 7-ethoxy substituent also distinguishes the target from the 7-methoxy analog (2 rotatable bonds, C-O for methoxy), and the 7-hydroxy analog (1 rotatable bond, C-O for hydroxyl). Zero rotatable bonds is associated with reduced entropic penalty upon binding and potentially higher ligand efficiency when the compound does engage a target [2].

Conformational restriction Entropy Ligand efficiency

Metabolic Stability Differentiation: 7-Ethoxy vs. 7-Methoxy as CYP450 Substrate Liability

The 7-ethoxy group introduces a distinct metabolic liability profile compared to the 7-methoxy analog. 7-Ethoxycoumarin (7-ethoxy-2H-chromen-2-one) is a well-established CYP450 substrate used for functional characterization of CYP1A1, CYP1A2, and CYP2B6 enzymes via O-deethylation [1]. By structural analogy, the 7-ethoxy substituent on the cyclopenta[c]chromen-4-one scaffold is expected to undergo CYP450-mediated O-deethylation, whereas the 7-methoxy analog would undergo O-demethylation, which is typically catalyzed by a different CYP isoform panel with distinct kinetics [2]. This differential metabolic handling can be exploited in prodrug design or, conversely, must be accounted for when selecting between these analogs for intracellular target engagement studies where metabolic half-life may influence apparent potency [3].

Metabolic stability CYP450 O-dealkylation

Synthetic Tractability and Scaffold Accessibility for Focused Library Design

The cyclopenta[c]chromen-4-one scaffold can be synthesized via multiple orthogonal routes, including Cu-catalyzed oxidative radical [2+2+1] annulation, N-heterocyclic carbene-catalyzed domino reactions, and Pd-catalyzed [3+2] cycloaddition, each providing different functional group tolerance and stereochemical control [1][2]. The 7-ethoxy variant is commercially available as a pre-built screening compound from ChemBridge (SC-5617977, Price Group 4), whereas the 7-methoxy analog requires sourcing from different vendors and the 7-hydroxy analog is a synthetic intermediate that typically requires protection/deprotection steps . This difference in commercial availability and the ethoxy group's compatibility with late-stage functionalization (via O-deethylation to the phenol) offer practical advantages for analog generation and focused library synthesis when using the 7-ethoxy compound as a starting point [3].

Scaffold hopping Library design Synthetic accessibility

Procurement-Relevant Application Scenarios for 7-Ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one


Negative Control Compound for High-Throughput Screening Campaigns

With confirmed Inactive outcomes across 11 PubChem BioAssays spanning antiviral, antibacterial, and human oncology targets (AIDs 372, 485395, 492967, 493162, 504770, 1259310, 1259354, 1259374, 1259422, 1508602, and 1918969), this compound serves as a validated negative control for HTS campaigns using chemotypes within the dihydrocyclopenta[c]chromen-4-one scaffold [1]. Its zero H-bond donor count, moderate LogP (3.28), and absence of reactive functional groups minimize the risk of assay interference through aggregation, redox cycling, or non-specific protein binding, making it a more reliable negative control than generic pan-assay interference compounds (PAINS) . Procurement of this specific compound, rather than an untested analog, ensures batch-to-batch consistency in inactivity for assay validation protocols.

Rigid Scaffold for Fragment-Based Drug Design and Scaffold Hopping

The compound's zero rotatable bonds and tricyclic fused architecture provide an essentially pre-organized conformation that minimizes entropic penalty upon target binding [1]. For structure-based drug design (SBDD) programs targeting enzymes such as KDM5A demethylase—where a cyclopenta[c]chromen-based inhibitor (compound 1) has already demonstrated proof-of-concept activity—this 7-ethoxy variant can serve as a rigid fragment for scaffold-hopping campaigns or as a control for assessing the contribution of conformational flexibility to binding energetics in the series . Its solid physical form and achiral nature simplify handling, weighing, and dissolution for crystallography and biophysical assays.

Metabolic Probe for CYP450 O-Deethylation Activity in Cell-Based Assays

By structural analogy to 7-ethoxycoumarin—a standard CYP450 substrate for CYP1A1, CYP1A2, and CYP2B6 functional characterization—the 7-ethoxy substituent on this scaffold is predicted to undergo O-deethylation in hepatocyte or microsomal systems [1]. This makes the compound a potential metabolic probe for assessing Phase I metabolic capacity in the specific cell lines used for phenotypic screening, helping to distinguish between true target-mediated pharmacology and artifacts arising from rapid metabolism when activity is compared against the 7-methoxy or 7-hydroxy analogs . Its Hdon = 0 and moderate LogP (3.28) also support passive cell permeability for intracellular CYP exposure.

Starting Material for Focused Library Synthesis via O-Deethylation

The ethoxy group can be selectively cleaved to yield 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, which contains a phenolic handle for subsequent O-alkylation, O-acylation, or O-glycosylation to generate a diverse focused library [1]. This late-stage diversification strategy is synthetically more efficient than de novo construction of each analog, and the 7-ethoxy starting material's commercial availability through ChemBridge (SC-5617977, Price Group 4 in solid form) provides a scalable entry point . The O-deethylation to the phenol is typically milder than O-demethylation of the 7-methoxy analog (which often requires BBr₃ or strong Lewis acids), reducing the risk of scaffold degradation during deprotection [2].

Quote Request

Request a Quote for 7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.